molecular formula C17H26ClNO4 B5001896 1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride

1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride

Cat. No.: B5001896
M. Wt: 343.8 g/mol
InChI Key: KEQLGLYWYPNANJ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride is a complex organic compound that features a benzodioxole moiety linked to a piperidine ring. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Final Assembly: The final step involves linking the benzodioxole and piperidine moieties through a propanol linker, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The benzodioxole and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include reagents like halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.

    Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride would depend on its specific interactions with molecular targets:

    Molecular Targets: These could include enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate specific signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol
  • 1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-amine

Uniqueness

1-(1,3-Benzodioxol-5-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c1-12-4-3-5-13(2)18(12)9-14(19)10-20-15-6-7-16-17(8-15)22-11-21-16;/h6-8,12-14,19H,3-5,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQLGLYWYPNANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=CC3=C(C=C2)OCO3)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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